BRN 4755619

Description

BRN 4755619, identified as 1-bromonaphthalene (1-BrN), is a halogenated aromatic compound widely studied for its photophysical properties, particularly in supramolecular host-guest systems. Its structure comprises a naphthalene backbone substituted with a bromine atom at the 1-position, conferring unique electronic characteristics that facilitate room-temperature phosphorescence (RTP) when encapsulated within β-cyclodextrin (β-CD) . This phenomenon is attributed to the formation of ternary complexes involving β-CD, 1-BrN, and co-ligands such as alcohols or naphthalene derivatives. The compound’s RTP behavior has been extensively analyzed to understand the interplay between molecular structure, host-guest interactions, and luminescence efficiency .

Properties

CAS No. |

136410-20-3 |

|---|---|

Molecular Formula |

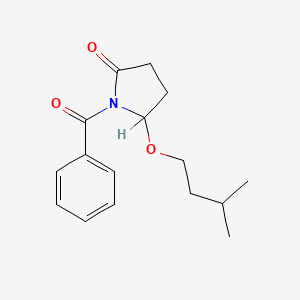

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

1-benzoyl-5-(3-methylbutoxy)pyrrolidin-2-one |

InChI |

InChI=1S/C16H21NO3/c1-12(2)10-11-20-15-9-8-14(18)17(15)16(19)13-6-4-3-5-7-13/h3-7,12,15H,8-11H2,1-2H3 |

InChI Key |

XTDBJYNPPNKDCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Classification via Bond-Electron (BE) Matrices

Reactions involving brominated aromatics can be systematically classified using bond-electron matrices (BE matrices), which track changes in bond orders and electron distribution. For example:

Key Features of BE Matrices:

-

Diagonal entries : Free unshared valence electrons.

-

Off-diagonal entries : Bond orders (0 for no bond, 1 for single, 1.5 for aromatic, 2 for double, 3 for triple bonds).

-

R-matrix : Difference between product and reactant BE matrices, highlighting reaction centers .

Example Reaction : Oxidation of benzaldehyde to benzoic acid:

-

R-matrix shows bond formation between C2 and O3 (Δ bond order = +1) and electron gain on O3 (Δ electrons = +4) .

Hydrogen Bonding and π-π Interactions in Brominated Compounds

Brominated aromatic systems often exhibit intermolecular interactions critical for crystal packing and stability:

Case Study: N-[2-(4-Bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

-

Intermolecular bonds :

Case Study: 4′-Bromo-6-methylflavone

Reaction Condition Recommendations

Algorithmic tools like Rxn-INSIGHT predict optimal solvents, catalysts, and reagents for novel brominated compounds by analyzing similarity to known reactions. Key insights include:

-

Ring structure analysis : 35 unique rings account for 75% of rings in USPTO database products.

-

Solvent recommendations : Polar aprotic solvents (e.g., DMF, DMSO) for SNAr reactions .

Tautomerism in Brominated Schiff Bases

Compounds like 4-[(5-bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide exhibit tautomeric equilibria:

Tabulated Reaction Data for Brominated Systems

| Reaction Class | Key BE Matrix Pattern | Example Reaction | Accuracy (%) |

|---|---|---|---|

| Aromatic heterocycle | +0.5/+1.5 bond order change | Benzothiazole formation | >90 |

| Acylation | +1 bond between heteroatom and C | Acetylation of amines | >95 |

| Oxidation | Nonnegative matrix (O gain) | Aldehyde → carboxylic acid | >90 |

Data derived from Rxn-INSIGHT benchmark studies .

Synthetic Challenges and Mitigations

Comparison with Similar Compounds

Table 1: Alcohol Chain Length vs. RTP Intensity and Stability Constants

| Alcohol (Chain Length) | Phosphorescence Intensity (a.u.) | Stability Constant ($K$, M⁻¹) |

|---|---|---|

| n-Propanol (C3) | 15.2 | 1.2 × 10³ |

| n-Butanol (C4) | 28.5 | 2.8 × 10³ |

| n-Pentanol (C5) | 42.7 | 4.5 × 10³ |

| n-Hexanol (C6) | 35.1 | 3.6 × 10³ |

| n-Heptanol (C7) | 22.4 | 2.1 × 10³ |

| n-Octanol (C8) | 18.9 | 1.5 × 10³ |

Data derived from ternary complex analyses .

Role of Aromatic Co-Ligands

In contrast to aliphatic alcohols, naphthalene as a co-ligand induces distinct RTP behavior. When β-CD hosts both 1-BrN and naphthalene, competitive binding occurs, reducing 1-BrN’s phosphorescence due to overlapping π-π interactions. However, synergistic effects emerge with n-butanol, where ternary β-CD/1-BrN/n-butanol complexes achieve higher RTP intensity than binary β-CD/1-BrN systems . This highlights the importance of co-ligand polarity and spatial arrangement in modulating luminescence.

Table 2: Co-Ligand Comparison in β-CD Systems

| Co-Ligand | RTP Intensity (a.u.) | Key Interaction Mechanism |

|---|---|---|

| None (binary) | 10.3 | Weak 1-BrN/CD stabilization |

| Naphthalene | 8.1 | Competitive π-π stacking |

| n-Butanol | 28.5 | Steric stabilization of ternary complex |

Data adapted from multi-ligand studies .

Structural Analogues

While direct comparisons with other brominated aromatics (e.g., 1-chloronaphthalene, 1-iodonaphthalene) are absent in the provided evidence, the halogen’s electronegativity and size likely influence RTP efficiency. Bromine’s moderate electronegativity balances spin-orbit coupling (enhancing phosphorescence) and steric effects, unlike smaller halogens (e.g., Cl) or bulkier ones (e.g., I) .

Q & A

Q. What are the established synthetic routes for BRN 4755619, and how can their efficiency be optimized?

To address this, researchers should first conduct a systematic review of literature documenting its synthesis, focusing on reaction conditions (e.g., catalysts, solvents, temperature). Optimization can be achieved through factorial design experiments, varying parameters like stoichiometry or reaction time, and assessing outcomes via yield, purity (HPLC/GC-MS), and scalability. Characterization via NMR and mass spectrometry is critical to confirm structural fidelity .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic methods?

Employ a multi-technique approach:

- Chromatography : Use HPLC with a standardized reference sample to quantify purity.

- Spectroscopy : Compare experimental NMR/IR spectra to computational predictions (e.g., DFT) or literature data.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. Document deviations from expected results and validate reproducibility across independent batches .

Q. What are the known physicochemical properties of this compound, and how can they be systematically measured under controlled laboratory conditions?

Key properties include solubility (via gravimetric analysis in varied solvents), melting point (DSC), and stability (TGA/accelerated aging studies). Standardize protocols using ISO guidelines, and report uncertainties. For hygroscopic or air-sensitive compounds, use inert-atmosphere techniques (glovebox/Schlenk line) .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in novel reaction environments, and how can these predictions be experimentally verified?

Combine DFT calculations (e.g., Gibbs free energy profiles for proposed reaction pathways) with kinetic studies (e.g., in situ Raman spectroscopy). Validate predictions by synthesizing derivatives under predicted conditions and analyzing outcomes via LC-MS/MS. Discrepancies between theory and experiment may indicate overlooked intermediates or solvent effects, necessitating iterative model refinement .

Q. What mechanisms underlie contradictory data reported in the literature regarding this compound’s catalytic activity?

Conduct a meta-analysis of published studies to identify variables affecting outcomes (e.g., substrate scope, reaction pH). Design controlled experiments to isolate conflicting factors, such as impurities (via ICP-MS for trace metals) or solvent interactions (via polarity studies). Use statistical tools (ANOVA, Bayesian inference) to quantify uncertainty and identify robust trends .

Q. What advanced in situ characterization techniques can elucidate the dynamic behavior of this compound under operational conditions?

- Operando spectroscopy : Pair XRD or FTIR with electrochemical cells to monitor structural changes during catalysis.

- Cryo-electron microscopy : Capture transient states in biological interactions (e.g., protein binding).

- Microfluidic platforms : Study kinetics at microscale with real-time MS detection. Ensure experimental setups minimize artifacts (e.g., beam damage in TEM) and validate findings against bulk measurements .

Q. How can interdisciplinary approaches (e.g., chemical biology or materials science) expand the functional understanding of this compound?

- Biological assays : Screen for enzyme inhibition or cellular uptake using fluorescence-based assays (confocal microscopy).

- Materials integration : Study its incorporation into MOFs or polymers via BET surface area analysis and mechanical testing. Cross-validate results with domain-specific controls (e.g., knockout cell lines for biological studies) to isolate compound-specific effects .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise, apply root-cause analysis (e.g., Ishikawa diagrams) to identify methodological divergences (e.g., calibration standards, sampling bias) .

- Ethical and Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register experimental protocols to mitigate selective reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.